molecular formula C21H16F3N3O B5251052 5-methyl-2-(phenoxymethyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

5-methyl-2-(phenoxymethyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B5251052
M. Wt: 383.4 g/mol
InChI Key: XBYHDNGFRSGMJO-UHFFFAOYSA-N
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Description

5-methyl-2-(phenoxymethyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its significant impact in medicinal chemistry and material science. This compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings, making it a privileged scaffold for drug discovery and combinatorial library design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(phenoxymethyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multicomponent reactions and regioselective synthesis. One common method includes the use of Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions . This process involves the use of organoboron reagents and palladium catalysts to form carbon-carbon bonds .

Industrial Production Methods

Industrial production methods for this compound often leverage the scalability of the Suzuki–Miyaura coupling reaction. The process is optimized for large-scale production by adjusting reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-(phenoxymethyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazolo[1,5-a]pyrimidines .

Mechanism of Action

The mechanism of action of 5-methyl-2-(phenoxymethyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. It acts as an enzymatic inhibitor, binding to the active sites of enzymes and preventing their normal function. This inhibition can lead to the disruption of critical biological processes, such as cell cycle progression and apoptosis induction in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-2-(phenoxymethyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a promising candidate for drug development and other applications where stability and bioavailability are crucial .

Properties

IUPAC Name

5-methyl-2-(phenoxymethyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O/c1-14-12-18(21(22,23)24)27-20(25-14)19(15-8-4-2-5-9-15)17(26-27)13-28-16-10-6-3-7-11-16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYHDNGFRSGMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)C(F)(F)F)COC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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